molecular formula C16H16N4O3 B5531709 2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide

2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide

Cat. No. B5531709
M. Wt: 312.32 g/mol
InChI Key: IPRHIJUWEPWMCY-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions that often yield interesting byproducts and derivatives. For example, derivatives of similar acetamide complexes have been synthesized through reactions involving Ni(II) and Co(II) prepared from elemental, DFT, and spectral analysis (Ibrahim, El‐Reash, & Yaseen, 2016). These processes are crucial for understanding the reactivity and potential applications of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide has been characterized through various techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV–VIS measurements, as well as single crystal X-ray diffraction (XRD) methods (Özçelik et al., 2020). These analyses provide insights into the electronic and spatial structure of the molecule, which are essential for predicting its behavior in various chemical environments.

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature typically involve coordination with metal ions, as demonstrated by complexes derived from symmetrical hydrazones. Such reactions can significantly affect the electronic and structural properties of the compound, impacting its reactivity and potential uses (Letters in Applied NanoBioScience, 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are determined by the molecular structure and intermolecular forces present in the compound. While specific data on 2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide is not directly available, studies on similar compounds provide valuable insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for forming derivatives, are crucial for applications in synthesis and material science. For instance, the reactivity of similar compounds with alkyl halides and sulfonates to afford substituted products in good yields indicates a wide range of functionalization possibilities (Sakai et al., 2022).

properties

IUPAC Name

N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-14-6-2-4-12(8-14)11-19-20-16(22)15(21)18-10-13-5-3-7-17-9-13/h2-9,11H,10H2,1H3,(H,18,21)(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHIJUWEPWMCY-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

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